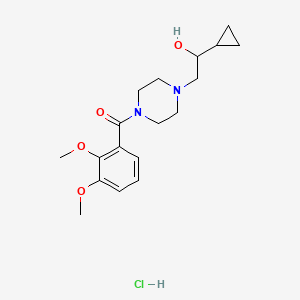
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O4 and its molecular weight is 370.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride, also known by its CAS number 1396891-74-9, is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 342.8840 g/mol
- SMILES Notation : OC(C1CC1)CN1CCN(CC1)C(=O)/C=C/c1cccs1.Cl
The presence of a piperazine ring and a dimethoxyphenyl moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and other physiological pathways.
Pharmacological Profile
Research indicates that compounds featuring piperazine derivatives often exhibit diverse biological activities including:
- Antidepressant Effects : Piperazine compounds are frequently studied for their role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds can inhibit bacterial growth and may possess antifungal properties.
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may enhance antioxidant capabilities, potentially reducing oxidative stress in cells.
The compound's mechanism of action is hypothesized to involve:
- Receptor Binding : Interaction with serotonin receptors (5-HT receptors) may lead to mood regulation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism could contribute to its pharmacological effects.
- Antioxidant Mechanism : The methoxy groups can donate electrons, neutralizing free radicals and reducing cellular damage.
Study 1: Antidepressant Activity
A study conducted by Umesha et al. (2009) evaluated the antidepressant-like effects of similar piperazine derivatives in animal models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors attributed to serotonin receptor modulation.
Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activities, compounds with similar structural features demonstrated effective inhibition against various bacterial strains. The study highlighted the importance of the cyclopropyl group in enhancing lipophilicity, which aids in membrane penetration and bacterial cell wall disruption.
Study 3: Antioxidant Properties
Research focused on the antioxidant potential of methoxy-substituted phenyl derivatives showed that these compounds effectively scavenge free radicals. This property is crucial for protecting neuronal cells from oxidative damage, which is linked to neurodegenerative diseases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H23ClN2O2 |
| Molecular Weight | 342.8840 g/mol |
| Antidepressant Activity | Positive (animal studies) |
| Antimicrobial Activity | Effective against multiple strains |
| Antioxidant Activity | Significant free radical scavenging |
属性
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-10-8-19(9-11-20)12-15(21)13-6-7-13;/h3-5,13,15,21H,6-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYJECTYQYQTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














